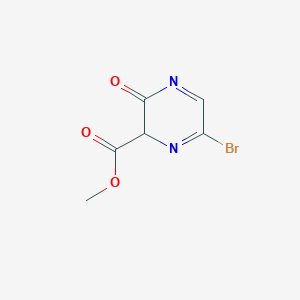
methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound is characterized by the presence of a bromine atom, a keto group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by esterification. One common method includes the reaction of 6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex pyrazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted pyrazine derivatives.
Reduction: Formation of 6-bromo-3-hydroxy-2H-pyrazine-2-carboxylate.
Oxidation: Formation of more oxidized pyrazine derivatives.
Scientific Research Applications
Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the keto group may allow the compound to form covalent bonds with biological macromolecules, leading to its biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-3-oxo-2H-pyrazine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-fluoro-3-oxo-2H-pyrazine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 6-iodo-3-oxo-2H-pyrazine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H5BrN2O3 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2,4H,1H3 |
InChI Key |
SEVCKEGANCAPEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)N=CC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















